molecular formula C7H6N2O B597715 Benzo[d]oxazol-7-amine CAS No. 136992-95-5

Benzo[d]oxazol-7-amine

Cat. No. B597715
M. Wt: 134.138
InChI Key: RYXAABPGJZPRIP-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-7-amine is an aromatic organic compound with a molecular formula of C7H6N2O . It has a benzene-fused oxazole ring structure .


Synthesis Analysis

The synthesis of Benzo[d]oxazol-7-amine involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of Benzo[d]oxazol-7-amine is represented by the molecular formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 . The Canonical SMILES for this compound is C1=CC(=C2C(=C1)N=CO2)N .


Physical And Chemical Properties Analysis

Benzo[d]oxazol-7-amine has a molecular weight of 134.14 g/mol . It is a solid at room temperature . The InChI key for this compound is RYXAABPGJZPRIP-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

Benzo[d]oxazol-7-amine derivatives have been found to exhibit significant antimicrobial activity. They have been evaluated for their antibacterial activity in vitro against Gram-positive bacteria (Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumoniae and Escherichia coli). Most of them have shown good antibacterial activity, while their antifungal activity revealed that compounds displayed slight antifungal activity .

Anticancer Properties

Benzoxazole derivatives have been reported to serve as powerful anticancer agents . The exact mechanisms of action are still under investigation, but it is believed that they may interfere with cell division and growth.

Neuroprotective Effects

New Benzo[d]oxazole-based derivatives have shown neuroprotective effects on β-Amyloid-Induced PC12 Cells . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compound 5c, for instance, was found to significantly increase the viability of Aβ 25-35 -induced PC12 cells .

Kinase Inhibition

Benzo[d]oxazoles are also known to act as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, benzo[d]oxazoles can potentially regulate a variety of cellular processes.

Anticonvulsant Activity

Benzo[d]oxazoles have been reported to have anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.

Anti-Inflammatory Properties

Benzo[d]oxazoles have been reported to have anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.

Safety And Hazards

The safety data sheet for Benzo[d]oxazol-7-amine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for Benzo[d]oxazol-7-amine research could involve further studies on its bioavailability, pharmacokinetics, and absorption to improve its efficacy . Additionally, the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents could be a potential area of research .

properties

IUPAC Name

1,3-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAABPGJZPRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736057
Record name 1,3-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]oxazol-7-amine

CAS RN

136992-95-5
Record name 1,3-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
CRM Asquith, JM Bennett, L Su, T Laitinen, JM Elkins… - Molecules, 2019 - mdpi.com
SGC-GAK-1 (1) is a potent, selective, cell-active chemical probe for cyclin G-associated kinase (GAK). However, 1 was rapidly metabolized in mouse liver microsomes by cytochrome …
Number of citations: 16 www.mdpi.com
CRM Asquith, JM Bennett, L Su, T Laitinen, JM Elkins… - bioRxiv, 2019 - biorxiv.org
SGC-GAK-1 (1), a potent, selective, cell-active chemical probe for cyclin G associated kinase (GAK), was rapidly metabolized in mouse liver microsomes by P450 mediated oxidation. 1 …
Number of citations: 4 www.biorxiv.org

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